3-Chloro-2-(oxetan-3-yloxy)aniline
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Overview
Description
3-Chloro-2-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C9H10ClNO2. It features a chloro-substituted aniline ring and an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(oxetan-3-yloxy)aniline typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Attachment of the Oxetane Ring to the Aniline: The oxetane ring is then attached to the aniline moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: NaH, K2CO3, amines, thiols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced aniline compounds, and substituted aniline derivatives .
Scientific Research Applications
3-Chloro-2-(oxetan-3-yloxy)aniline has several scientific research applications:
Medicinal Chemistry: The oxetane ring is known for its stability and ability to improve the pharmacokinetic properties of drug molecules.
Material Science: The unique structural properties of the oxetane ring make this compound useful in the development of new materials with specific mechanical and thermal properties.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which are crucial for its biological activity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of reactive intermediates that interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: Lacks the oxetane ring, making it less versatile in medicinal chemistry applications.
2-(Oxetan-3-yloxy)aniline: Similar structure but without the chloro substituent, affecting its reactivity and applications.
Uniqueness
3-Chloro-2-(oxetan-3-yloxy)aniline is unique due to the presence of both the chloro and oxetane groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential in various applications, particularly in drug design and material science .
Properties
IUPAC Name |
3-chloro-2-(oxetan-3-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMHQAXJHDCEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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